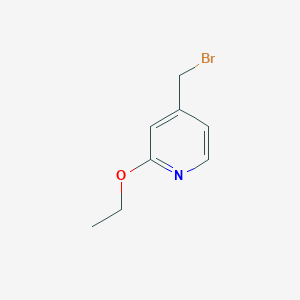

2-Ethoxy-4-(bromomethyl)pyridine

Description

BenchChem offers high-quality 2-Ethoxy-4-(bromomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-(bromomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-(bromomethyl)-2-ethoxypyridine |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 |

InChI Key |

CNEFHSAOSJTFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CC(=C1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2-Ethoxy-4-(bromomethyl)pyridine

Part 1: Executive Summary & Core Directive

2-Ethoxy-4-(bromomethyl)pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 2-ethoxypyridin-4-ylmethyl moiety. Unlike stable catalog reagents, this compound is often a transient intermediate . Due to the high reactivity of the bromomethyl group combined with the nucleophilic nature of the pyridine nitrogen (enhanced by the 2-ethoxy electron donor), the free base is prone to rapid self-quaternization (polymerization) .

Key Operational Insight: Researchers should generally avoid attempting to purchase or store the free base . The most reliable protocols involve either generating it in situ or isolating it immediately as a hydrobromide salt.

Part 2: Chemical Identity & Electronic Properties

Structural Analysis

The molecule features a pyridine ring substituted at the 2-position with an ethoxy group and at the 4-position with a bromomethyl group.

-

2-Ethoxy Group (+M Effect): The oxygen atom donates electron density into the pyridine ring via the mesomeric effect. This makes the ring nitrogen more basic (and nucleophilic) compared to a simple 4-(bromomethyl)pyridine or 2-chloropyridine.

-

4-Bromomethyl Group (Electrophile): The carbon-bromine bond is highly polarized. The benzylic-like position (picolyl) is exceptionally reactive toward nucleophiles (

) due to the electron-deficient nature of the pyridine ring stabilizing the transition state.

The Instability Mechanism (Self-Quaternization)

The critical handling challenge is the intermolecular reaction where the pyridine nitrogen of one molecule attacks the bromomethyl carbon of another.

Figure 1: Mechanism of self-quaternization. Protonation (HBr salt) blocks the nitrogen nucleophile, stabilizing the compound.

Part 3: Synthesis & Preparation Protocols

Since the compound is rarely available off-the-shelf, synthesis is required. Two primary routes exist depending on the available precursor.

Route A: Radical Bromination (From 2-Ethoxy-4-methylpyridine)

Best for: Large scale, when the alcohol precursor is unavailable. Precursor:2-Ethoxy-4-methylpyridine (CAS: 83766-90-9).[1]

Protocol:

-

Reagents: 2-Ethoxy-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN or Benzoyl Peroxide (cat.), CCl4 or DCE (Solvent).

-

Procedure:

-

Dissolve precursor in anhydrous solvent under Argon.

-

Add NBS and radical initiator.

-

Reflux (70-80°C) while monitoring by TLC/LCMS. Note: Stop immediately upon consumption of starting material to prevent di-bromination.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate carefully (do not heat to dryness).

-

-

Yield/Purity: Often contains ~10% starting material. Use crude or purify rapidly on silica (neutralized with 1% Et3N) if necessary.

Route B: Alcohol Activation (From (2-Ethoxypyridin-4-yl)methanol)

Best for: High purity, medicinal chemistry applications. Precursor:(2-Ethoxypyridin-4-yl)methanol (CAS: 153928-58-6).

Protocol:

-

Reagents: Alcohol precursor (1.0 eq), PBr3 (0.4 eq) OR CBr4 (1.1 eq)/PPh3 (1.1 eq).

-

Procedure (PBr3 method):

-

Dissolve alcohol in DCM at 0°C.

-

Add PBr3 dropwise.

-

Stir at 0°C -> RT for 2 hours.

-

Quench: Pour into ice/NaHCO3 (sat).

-

Extraction: Extract with DCM, dry over MgSO4.

-

-

Isolation: Evaporate solvent at <30°C. Use immediately.

Figure 2: Comparison of synthetic routes. Route B is recommended for small-scale, high-purity needs.

Part 4: Physical Properties & Data Summary

| Property | Value / Description | Note |

| Formula | C8H10BrNO | |

| MW | 216.08 g/mol | |

| Appearance | Colorless to pale yellow oil (Free base) | Rapidly darkens upon decomposition. |

| Solubility | DCM, THF, Ethyl Acetate | Reacts with protic solvents (MeOH/EtOH) over time. |

| Stability | Low (Free Base) | Store as HBr salt or use in situ. |

| Reactivity | High Electrophile | Reacts violently with amines, thiols. |

| CAS (Alcohol) | 153928-58-6 | Precursor for synthesis. |

| CAS (Methyl) | 83766-90-9 | Precursor for synthesis. |

Part 5: Applications in Medicinal Chemistry

This motif is a bioisostere for benzyl groups, offering improved solubility and metabolic profiles due to the pyridine nitrogen and the ether linkage.

-

CRF1 Receptor Antagonists: The 2-ethoxy-4-substituted pyridine scaffold is a known pharmacophore in Corticotropin-Releasing Factor 1 antagonists, used for treating anxiety and depression.

-

PDE Inhibitors: Used to attach the pyridine headgroup to pyrazolo[3,4-b]pyridine cores in phosphodiesterase inhibitors.

-

Linker Chemistry: The bromine is easily displaced by:

-

Amines: To form secondary/tertiary amines (reductive amination alternative).

-

Phenols: To form ether linkages (Williamson ether synthesis).

-

Thiols: To form thioethers.

-

Standard Coupling Protocol (Nucleophilic Substitution):

-

Substrate: Amine or Phenol (1.0 eq).

-

Base: K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

-

Solvent: DMF or Acetonitrile.

-

Conditions: Stir at RT. Heating is rarely required and may degrade the bromide.

References

-

Synthesis of Pyridine Precursors: Preparation of 2-alkoxy-4-substituted pyridine derivatives. Patent CN105237468B.[2]

-

Medicinal Chemistry Application (CRF1): Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.[3] Journal of Medicinal Chemistry.

-

Bromination Methodology: Process for the preparation of 4-(bromomethyl)pyridine derivatives. (General methodology adapted for ethoxy derivatives). Patent EP3426255B1.

-

Precursor Identification: 2-Ethoxy-4-methylpyridine (CAS 83766-90-9).[1] AChemBlock Supplier Data.[1]

-

Alcohol Precursor: (2-Ethoxypyridin-4-yl)methanol (CAS 153928-58-6). Chem-Space Database.

Sources

- 1. 2-ethoxy-4-methylpyridine 95% | CAS: 83766-90-9 | AChemBlock [achemblock.com]

- 2. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]

- 3. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethoxy-4-(bromomethyl)pyridine molecular structure and weight

The following technical guide provides an in-depth analysis of 2-Ethoxy-4-(bromomethyl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.

Structural Analysis, Synthetic Pathways, and Application in Drug Discovery

Executive Summary

2-Ethoxy-4-(bromomethyl)pyridine is a reactive electrophilic intermediate belonging to the class of picolyl halides. It serves as a critical "warhead" for introducing the (2-ethoxypyridin-4-yl)methyl moiety into pharmacophores. This structural motif is increasingly relevant in the development of P2X3 receptor antagonists and kinase inhibitors, where the 2-alkoxy group modulates the basicity of the pyridine nitrogen and alters the lipophilic profile (LogP) of the final drug candidate.

Due to the high reactivity of the bromomethyl group on the electron-rich pyridine ring, this compound is often synthesized in situ or stored under rigorous conditions to prevent hydrolysis or polymerization.

Molecular Identity & Physicochemical Profile[1][2][3]

Nomenclature & Identification[2][3]

-

IUPAC Name: 2-Ethoxy-4-(bromomethyl)pyridine

-

Alternative Names: 4-(Bromomethyl)-2-ethoxypyridine; 2-Ethoxy-4-picolyl bromide

-

Precursor CAS: 83766-90-9 (2-Ethoxy-4-methylpyridine)

-

Molecular Formula:

Structural Specifications

The molecule features a pyridine core substituted at the ortho position (C2) with an ethoxy group and at the para position (C4) with a bromomethyl group. The ethoxy substituent exerts a +M (mesomeric) effect, increasing electron density on the ring, which stabilizes the pyridine nitrogen but can also facilitate the solvolysis of the benzylic-like bromide.

| Property | Value | Notes |

| Molecular Weight | 216.08 g/mol | Calculated based on standard atomic weights. |

| Exact Mass | 215.999 g/mol | Monoisotopic mass ( |

| Physical State | Solid or Oil | Low-melting solid; often an oil if impure. |

| Calculated LogP | ~2.45 | Moderate lipophilicity; suitable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | 22.0 Ų | Contributed by Pyridine N and Ether O. |

| H-Bond Acceptors | 2 | Pyridine N, Ether O. |

| H-Bond Donors | 0 | No labile protons. |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Functional decomposition of 2-Ethoxy-4-(bromomethyl)pyridine showing the electronic influence of substituents.

Synthetic Pathways & Manufacturing[4]

Since 2-Ethoxy-4-(bromomethyl)pyridine is unstable upon prolonged storage, it is best synthesized from the stable precursor 2-ethoxy-4-methylpyridine . The standard protocol involves a Wohl-Ziegler radical bromination.

Precursor Selection

-

Starting Material: 2-Ethoxy-4-methylpyridine (CAS 83766-90-9).[1]

-

Reagent: N-Bromosuccinimide (NBS) as the bromine source.

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent:

(classic) or

Synthesis Protocol (Standardized)

-

Preparation: Dissolve 2-ethoxy-4-methylpyridine (1.0 eq) in anhydrous solvent (0.1 M concentration).

-

Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Reflux under inert atmosphere (

or Ar) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the methyl precursor.-

Note: Over-reaction can lead to the gem-dibromide species.

-

-

Workup: Cool to 0°C to precipitate succinimide by-product. Filter.

-

Purification: Concentrate filtrate. If necessary, purify via rapid silica gel chromatography (Hexane/EtOAc) or use crude if purity >90%.

Reaction Workflow Diagram

Figure 2: Wohl-Ziegler bromination pathway for the synthesis of the target molecule.

Reactivity & Applications in Medicinal Chemistry[6]

Mechanism of Action: Alkylation

The bromomethyl group is a potent electrophile susceptible to

Common Transformations:

-

Amination: Reaction with primary/secondary amines to form (pyridin-4-yl)methylamines.

-

Etherification: Reaction with phenols or alcohols (Williamson ether synthesis).

-

Thioetherification: Reaction with thiols to generate thioethers.

Stability Considerations

-

Hydrolysis Risk: In the presence of moisture, the bromide is easily displaced by water to form (2-ethoxy-4-pyridyl)methanol .

-

Storage: Must be stored at -20°C under Argon/Nitrogen. Desiccants are recommended.

Safety & Handling (E-E-A-T)

Warning: Picolyl halides (bromomethylpyridines) are severe lachrymators and skin irritants. They can cause chemical burns and respiratory distress.

Handling Protocols

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Quenching: Quench excess alkylating agent with a dilute solution of ammonia or sodium thiosulfate before disposal.

Emergency Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.

-

Skin Contact: Wash with soap and water; do not use ethanol (may increase absorption).

-

Spill: Neutralize with weak base and absorb on vermiculite.

References

-

PubChem. (2025).[2][3][4] Compound Summary: 2-Bromo-4-(bromomethyl)pyridine (Analogous Structure). National Library of Medicine.[2][3] Retrieved from [Link][3]

-

Organic Syntheses. (1955). Bromination of Methylpyridines with N-Bromosuccinimide. Org.[5][6][7] Synth. Coll. Vol. 3. Retrieved from [Link]

Sources

- 1. 2-ethoxy-4-methylpyridine 95% | CAS: 83766-90-9 | AChemBlock [achemblock.com]

- 2. 2,4-Bis(bromomethyl)pyridine | C7H7Br2N | CID 10611704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-(bromomethyl)pyridine | C6H5Br2N | CID 12954806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. 5-Bromo-2-ethoxy-4-methylpyridine [myskinrecipes.com]

- 7. 2-Bromo-4-(bromomethyl)pyridine | 83004-14-2 [sigmaaldrich.com]

The Strategic Application of 2-Ethoxy-4-(bromomethyl)pyridine in Contemporary Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of 2-Ethoxy-4-(bromomethyl)pyridine, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, elucidate its chemical reactivity, and provide detailed protocols for its application, with a particular focus on its role in the synthesis of proton pump inhibitors (PPIs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both foundational knowledge and actionable insights.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1][2] Pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic importance.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] Among the vast landscape of functionalized pyridines, 2-Ethoxy-4-(bromomethyl)pyridine has emerged as a particularly valuable intermediate, primarily due to the reactive handles it possesses. The ethoxy group at the 2-position and the bromomethyl group at the 4-position offer distinct points for chemical modification, making it a versatile precursor for complex molecular architectures.

Synthesis of 2-Ethoxy-4-(bromomethyl)pyridine: A Plausible Pathway

Synthesis of 2-Ethoxy-4-methylpyridine

The initial precursor, 2-ethoxy-4-methylpyridine, can be synthesized from readily available starting materials. A common approach involves the etherification of the corresponding hydroxypyridine or the displacement of a suitable leaving group, such as a halide, from the 2-position of the pyridine ring with sodium ethoxide. Another feasible route, based on a patented method for synthesizing 2-ethoxypyridines, starts from 2-picoline (2-methylpyridine).[4]

Bromination of 2-Ethoxy-4-methylpyridine

The conversion of the 4-methyl group to a bromomethyl group is a critical step. This transformation is typically achieved through a free-radical bromination reaction, a standard method for the functionalization of benzylic and allylic positions.

| Reagent | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Brominating agent | Inert solvent (e.g., CCl₄, CH₂Cl₂), radical initiator |

| Azobisisobutyronitrile (AIBN) | Radical initiator | Catalytic amount, thermal or photochemical initiation |

| Light (UV lamp) | Radical initiator | Photochemical initiation |

The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of a stabilized benzylic-type radical. This radical then reacts with a bromine source to yield the desired 2-Ethoxy-4-(bromomethyl)pyridine.

Diagram 1: Proposed Synthesis of 2-Ethoxy-4-(bromomethyl)pyridine

A plausible two-stage synthesis of the target intermediate.

Chemical Reactivity and Mechanistic Insights

The utility of 2-Ethoxy-4-(bromomethyl)pyridine in medicinal chemistry is intrinsically linked to its reactivity profile. The molecule possesses two primary sites for nucleophilic attack: the carbon of the bromomethyl group and the C2/C4 positions of the pyridine ring.

The bromomethyl group at the 4-position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The bromine atom is an excellent leaving group, and the benzylic-type position of the carbon atom stabilizes the transition state of the Sₙ2 reaction. This allows for the facile introduction of a wide range of nucleophiles, such as thiols, amines, and alcohols, which is a cornerstone of its application in building complex drug molecules.[5]

Furthermore, the pyridine ring itself is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic aromatic substitution (SₙAr). While the ethoxy group at the 2-position is generally a poor leaving group, the overall electronic nature of the ring system influences the reactivity of other substituents.

Diagram 2: Reactivity of 2-Ethoxy-4-(bromomethyl)pyridine

Key reaction pathways for the title compound.

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

A primary and highly significant application of 2-Ethoxy-4-(bromomethyl)pyridine and its analogs is in the synthesis of proton pump inhibitors (PPIs). PPIs are a class of drugs that potently suppress gastric acid secretion and are widely used in the treatment of acid-related disorders.[6] The core structure of many PPIs consists of a substituted benzimidazole moiety linked to a substituted pyridine ring via a methylsulfinyl bridge.

The synthesis of the PPI pharmacophore typically involves the condensation of a substituted 2-mercaptobenzimidazole with a reactive pyridine intermediate, such as 2-Ethoxy-4-(bromomethyl)pyridine. This reaction forms a thioether linkage, which is subsequently oxidized to the active sulfoxide form of the drug.

Case Study: Synthesis of a Pantoprazole Analog

Pantoprazole is a widely used PPI.[7] While the commercial synthesis of pantoprazole itself utilizes 2-chloromethyl-3,4-dimethoxypyridine, a structurally analogous PPI could be synthesized using 2-Ethoxy-4-(bromomethyl)pyridine. The key reaction would be the nucleophilic substitution of the bromide by the thiol group of 5-(difluoromethoxy)-1H-benzo[d]imidazol-2-thiol, a key intermediate in pantoprazole synthesis.[8][9]

Diagram 3: Synthesis of a Pantoprazole Analog

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]

- 5. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CAS 97963-62-7: 5-(Difluoromethoxy)-2-mercapto-1H-benzimid… [cymitquimica.com]

- 9. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Solubility Landscape and Handling of 2-Ethoxy-4-(bromomethyl)pyridine

Executive Summary

Compound Identity: 2-Ethoxy-4-(bromomethyl)pyridine Chemical Class: Functionalized Pyridine / Heteroaromatic Alkyl Halide Primary Application: Electrophilic building block for introducing the (2-ethoxypyridin-4-yl)methyl moiety in medicinal chemistry.

This guide provides a technical assessment of the solubility profile and stability considerations for 2-Ethoxy-4-(bromomethyl)pyridine . Unlike inert pharmaceutical standards, this compound is a reactive intermediate . Its solubility profile is inextricably linked to its chemical stability; solvents that dissolve the compound best may also trigger rapid degradation via solvolysis or nucleophilic attack.

Critical Handling Directive: The "benzylic-like" reactivity of the C(sp3)-Br bond at the 4-position renders this molecule sensitive to moisture and nucleophiles. Chlorinated solvents (DCM, CHCl3) and non-nucleophilic ethers (THF, MTBE) are the recommended media for processing. Protic solvents (Alcohols, Water) must be avoided to prevent conversion to the corresponding ether or alcohol.

Physicochemical Basis & Predicted Properties[1][2][3][4]

To understand the solubility behavior, we must analyze the structural contributions to the molecule's polarity and lipophilicity.

Structural Dissection

-

Pyridine Core: Provides basicity and moderate polarity.

-

2-Ethoxy Group: Increases lipophilicity (+π) and electron density. The oxygen atom acts as a hydrogen bond acceptor but lacks hydrogen bond donor capability.

-

4-Bromomethyl Group: The primary driver of reactivity. It adds significant lipophilicity but creates a dipole moment at the C-Br bond.

Predicted Parameters (In Silico Consensus)

-

LogP (Octanol/Water): ~2.1 – 2.5 (Lipophilic)

-

Implication: High affinity for organic layers; low aqueous solubility in neutral form.

-

-

pKa (Conjugate Acid): ~4.5 – 5.5

-

Implication: The pyridine nitrogen is weakly basic. Solubility in aqueous media will increase drastically below pH 4 due to protonation (salt formation), but acid catalysis accelerates hydrolysis of the bromide.

-

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Primary Choice. Excellent for synthesis and extraction. |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Low | Secondary Choice. Ensure solvents are anhydrous and peroxide-free. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Low | Good for crystallization/workup. |

| Polar Aprotic | DMF, DMSO, DMAc | Very High | High | Use with Caution. Risk of alkylation (swamping nucleophile effect) upon heating. |

| Alcohols | Methanol, Ethanol, IPA | High | Critical | AVOID. Rapid solvolysis to form ethyl ethers (Williamson-type ether synthesis). |

| Hydrocarbons | Hexanes, Heptane, Pentane | Low (<1 mg/mL) | Low | Precipitant. Use as an antisolvent to crystallize the product. |

| Water | Water, PBS | Negligible (Neutral) | Critical | AVOID. Rapid hydrolysis to the alcohol (4-hydroxymethyl derivative). |

The "Solubility-Reactivity" Paradox

Researchers often default to DMSO for biological assays. However, for alkyl halides like 2-Ethoxy-4-(bromomethyl)pyridine, DMSO can act as an oxidant or nucleophile over time.

-

Protocol: If DMSO stock is required, prepare immediately before use, keep on ice, and limit concentration to avoid precipitation upon dilution into aqueous media.

Experimental Validation Protocols

Since specific solubility values for this intermediate are rarely indexed, you must validate them empirically. The following protocols are designed to measure solubility without degrading the sample.

Protocol A: Visual Equilibrium Solubility (Rapid Screen)

Objective: Determine approximate solubility range for solvent selection.

-

Preparation: Weigh 10 mg of 2-Ethoxy-4-(bromomethyl)pyridine into a 4 mL clear glass vial.

-

Aliquot Addition: Add solvent in 100 µL increments at 20°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible suspension or pellet.

-

-

Calculation:

-

Stop Condition: If not dissolved after 2 mL (5 mg/mL), classify as "Low Solubility."

-

Protocol B: Stability-Indicating HPLC Assay

Objective: Confirm that the compound remains intact during solubility testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Do not use phosphate buffers; they are nucleophilic).

-

B: Acetonitrile (ACN).

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine ring absorption).

-

Success Criteria:

-

Single peak at expected retention time.

-

Absence of early-eluting peaks (indicative of hydrolyzed alcohol) or late-eluting dimers.

-

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for solvent selection and the experimental workflow.

Solvent Selection Decision Tree

Figure 1: Decision tree for selecting the appropriate solvent based on application, prioritizing chemical stability.

Solubility Determination Workflow

Figure 2: Step-by-step experimental workflow for determining visual equilibrium solubility with stability verification.

References

-

PubChem Compound Summary. 2-Bromo-4-(bromomethyl)pyridine. National Center for Biotechnology Information. Accessed February 19, 2026. [Link][1]

-

Cheméo. Chemical Properties of 4-Bromopyridine (Analog Data). Accessed February 19, 2026. [Link]

-

Molinspiration. LogP Calculation Methodologies for Pyridine Derivatives. (General Reference for QSPR). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Ethoxy-4-(bromomethyl)pyridine

Introduction: The Strategic Importance of 2-Ethoxy-4-(bromomethyl)pyridine

2-Ethoxy-4-(bromomethyl)pyridine is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science. Its structure, featuring a reactive bromomethyl group appended to an electronically modified pyridine core, makes it an exceptional electrophile for introducing the 2-ethoxypyridin-4-ylmethyl moiety into a wide array of molecules. The pyridine scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets like enzymes and receptors.[1][2][3] The strategic placement of the ethoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing the reactivity of the bromomethyl group and the physicochemical properties of the final products.

This guide provides an in-depth exploration of the mechanistic principles, practical applications, and detailed experimental protocols for leveraging 2-Ethoxy-4-(bromomethyl)pyridine in nucleophilic substitution reactions.

PART 1: Mechanistic Underpinnings and Reactivity Analysis

The utility of 2-Ethoxy-4-(bromomethyl)pyridine stems from the high reactivity of its C-Br bond in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, which are known to readily undergo substitution via both SN1 and SN2 pathways.

The Driving Force for Reactivity

The carbon atom of the bromomethyl group is electrophilic due to the polarization of the C-Br bond, a consequence of bromine's higher electronegativity.[4] Several factors contribute to its enhanced reactivity compared to a simple alkyl bromide:

-

Pyridyl Ring Activation: The pyridine ring, particularly with the electron-withdrawing nitrogen atom, acts as a "benzylic-like" system. It can stabilize the transition state of an SN2 reaction through π-system interactions.

-

SN2 Pathway Dominance: As a primary halide, 2-Ethoxy-4-(bromomethyl)pyridine overwhelmingly favors the SN2 mechanism.[4] This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group. This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral.

-

Leaving Group Ability: The bromide ion is an excellent leaving group because it is a stable, weak base. Its departure is thermodynamically favorable.

The presence of the nitrogen atom in the ring makes the pyridyl system electron-deficient, which enhances the electrophilicity of the attached methyl carbon. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring itself, and this electronic influence extends to the substituents.[5][6][7]

Visualizing the SN2 Mechanism

The following diagram illustrates the concerted mechanism for the reaction of 2-Ethoxy-4-(bromomethyl)pyridine with a generic nucleophile (Nu:⁻).

Caption: SN2 reaction mechanism.

PART 2: Core Applications & Experimental Protocols

The primary application of 2-Ethoxy-4-(bromomethyl)pyridine is as an alkylating agent. The protocols below provide a framework for its use with common classes of nucleophiles.

Application 1: N-Alkylation of Amines and Heterocycles

N-alkylation is a fundamental transformation in organic synthesis, crucial for constructing C-N bonds.[8] This reaction is widely used to modify primary and secondary amines, amides, and nitrogen-containing heterocycles.[9]

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is required to deprotonate the nucleophile, increasing its reactivity without competing in the substitution reaction. Potassium carbonate (K₂CO₃) is a common, cost-effective choice for amines. Stronger bases like sodium hydride (NaH) are used for less acidic nucleophiles like amides.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can dissolve the reactants and stabilize the charged transition state without participating in the reaction.[8]

-

Temperature: Reactions are often run at room temperature due to the high reactivity of the bromide. Gentle heating may be required for less reactive nucleophiles.

Table 1: Typical Conditions for N-Alkylation Reactions

| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMF, MeCN | 25 - 60 | 2 - 12 |

| Anilines | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | 4 - 24 |

| N-Heterocycles (e.g., Imidazole) | K₂CO₃ | MeCN, DMF | 25 - 50 | 1 - 6 |

| Amides/Sulfonamides | NaH, KHMDS | THF, DMF | 0 - 25 | 2 - 8 |

Detailed Protocol 1: N-Alkylation of Benzylamine

This protocol details a representative procedure for the N-alkylation of a primary amine.

Materials:

-

2-Ethoxy-4-(bromomethyl)pyridine (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (2.0 eq). Add anhydrous acetonitrile to create a slurry.

-

Reagent Addition: Add benzylamine (1.1 eq) to the slurry and stir for 10 minutes at room temperature.

-

Initiation: Add a solution of 2-Ethoxy-4-(bromomethyl)pyridine (1.0 eq) in a minimal amount of anhydrous acetonitrile dropwise to the stirring mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-4 hours).

-

Workup:

-

Filter the reaction mixture to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-((2-ethoxypyridin-4-yl)methyl)benzylamine.

Application 2: O-Alkylation and S-Alkylation

Similar principles apply to the alkylation of oxygen (phenols, alcohols) and sulfur (thiols) nucleophiles. Generally, these require stronger bases to generate the corresponding alkoxide or thiolate anions.

Causality Behind Experimental Choices:

-

Base for O-Alkylation: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for deprotonating phenols and alcohols to form the more nucleophilic alkoxide.

-

Base for S-Alkylation: Thiols are more acidic than alcohols, so a weaker base like potassium carbonate is often sufficient to generate the highly nucleophilic thiolate.

-

Solvent: Anhydrous THF or DMF are excellent choices as they are compatible with strong bases like NaH.

Table 2: Typical Conditions for O- and S-Alkylation

| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Phenols | NaH, K₂CO₃ | DMF, THF | 0 - 25 | 1 - 4 |

| Aliphatic Alcohols | NaH, KOtBu | THF | 0 - 25 | 2 - 12 |

| Thiols | K₂CO₃, Et₃N | MeCN, DMF | 25 | 0.5 - 2 |

Detailed Protocol 2: O-Alkylation of 4-Methoxyphenol

Materials:

-

2-Ethoxy-4-(bromomethyl)pyridine (1.0 eq)

-

4-Methoxyphenol (1.05 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Water, deionized

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, then suspend it in anhydrous DMF.

-

Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-methoxyphenol (1.05 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

-

Electrophile Addition: Add a solution of 2-Ethoxy-4-(bromomethyl)pyridine (1.0 eq) in anhydrous DMF dropwise to the cold reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting materials.

-

Workup:

-

Carefully quench the reaction by slowly adding it to a beaker of ice-water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to yield the pure 4-((4-methoxyphenoxy)methyl)-2-ethoxypyridine.

PART 3: Workflow, Safety, and Troubleshooting

General Experimental Workflow

A systematic approach is key to successful synthesis. The following workflow diagram outlines the critical stages from planning to final product analysis.

Caption: General experimental workflow diagram.

Safety and Handling Precautions

Halomethylpyridines and related benzylic halides should be handled with care as they are often potent irritants and lachrymators.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with copious amounts of water.[11]

-

Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.[14]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Nucleophile is not sufficiently deprotonated.3. Low reaction temperature. | 1. Use freshly dried or new base.2. Switch to a stronger base (e.g., NaH for O-alkylation).3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |

| Multiple Products Observed | 1. Over-alkylation (e.g., dialkylation of a primary amine).2. Competing reaction at the pyridine ring.3. Degradation of starting material or product. | 1. Use a larger excess of the nucleophile or add the electrophile slowly at a lower temperature.2. This is less common at the side-chain, but ensure mild, non-forcing conditions.3. Ensure an inert atmosphere and use anhydrous solvents. |

| Starting Material Remains | 1. Insufficient equivalents of nucleophile or base.2. Reaction time is too short. | 1. Re-check stoichiometry; add more nucleophile/base if appropriate.2. Allow the reaction to stir for a longer period. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of non-polar byproducts (e.g., mineral oil from NaH). | 1. Try a different solvent system for chromatography or consider an alternative purification method like crystallization.2. Wash the crude product with a non-polar solvent like hexanes or pentane before chromatography. |

References

-

Department of Chemistry, University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available from: [Link]

-

Majid, R. Nucleophilic Aromatic Substitution. (2023). Available from: [Link]

-

Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019). Available from: [Link]

-

Sanas, P. NUCLEOPHILIC AROMATIC SUBSTITUTION. Sterling Institute of Pharmacy. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Organic Chemistry Portal. Nucleophilic substitution reactions in pyridine. Available from: [Link]

-

Zhuo, J.-C. & Wyler, H. Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules. (1997). Available from: [Link]

-

Zhuo, J.-C. & Wyler, H. Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. SciSpace. (2009). Available from: [Link]

-

The Organic Chemistry Tutor. Nucleophilic substitution of pyridine. YouTube. (2017). Available from: [Link]

-

Buncel, E., et al. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry. (2003). Available from: [Link]

-

Um, I.-H., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]

-

Organic Syntheses. 4-Acetylpyridine oxime tosylate. Available from: [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]

-

D. S, S., et al. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. (2018). Available from: [Link]

-

Musacchio, A. J., et al. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. (2019). Available from: [Link]

-

OCLUE. Chapter 4: Nucleophilic Substitution Part II. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (2026). Available from: [Link]

-

den Hertog, H. J., et al. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. (2025). Available from: [Link]

-

Comins, D. L., et al. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. (2025). Available from: [Link]

-

Lund University. Theoretical kinetic study of the reactions between pyridyl radicals and O2. (2026). Available from: [Link]

-

Kumar, P., et al. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. (2020). Available from: [Link]

-

ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

-

Ye, C.-Y., et al. Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. ScienceDirect. (2026). Available from: [Link]

-

ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. (2020). Available from: [Link]

-

Land of Learning. Pyridine Nucleophilic Reactions | Favourable Positions. YouTube. (2026). Available from: [Link]

-

Pace, V., et al. Nucleophilic Dearomatization of Activated Pyridines. MDPI. (2018). Available from: [Link]

-

Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2020). Available from: [Link]

-

Limoto, D. A Brief View on Pyridine Compounds. Open Access Journals. (2024). Available from: [Link]

-

Moodley, K. G., et al. Kinetic and mechanistic study on the reactions of [Pt(bpma)(H2O)]2+ and [Pd(bpma)(H2O)]2+ with some nucleophiles. Crystal structure of 2. Dalton Transactions. (2003). Available from: [Link]

-

Proto XRD. Reactions in the Solid State. (2018). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Preparation of 2-Ethoxy-4-(bromomethyl)pyridine from 2-ethoxy-4-methylpyridine

Abstract & Strategic Context

The conversion of 2-ethoxy-4-methylpyridine to 2-ethoxy-4-(bromomethyl)pyridine is a critical transformation in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. While the Wohl-Ziegler bromination is a standard reaction, this specific substrate presents a unique "Selectivity vs. Stability" paradox:

-

Electronic Activation: The 2-ethoxy group is electron-donating. While this stabilizes the benzylic radical (favoring the reaction), it also activates the pyridine ring toward electrophilic bromination (an impurity pathway) and makes the ether linkage susceptible to acid-catalyzed hydrolysis by the HBr byproduct.

-

Product Instability: Like most benzylic bromides, the product is a potent alkylating agent prone to self-alkylation (polymerization) and hydrolysis, necessitating specific handling protocols.

This guide provides a modernized, robust protocol using

Strategic Analysis of Reaction Parameters

Solvent Selection: The Move to PhCF

Historically,

-

Recommendation:

-Trifluorotoluene (PhCF -

Why? It possesses a similar boiling point (~102°C) to water/dioxane but is non-polar enough to suppress ionic side reactions. Crucially, its bond dissociation energy is high, preventing solvent radical abstraction. Acetonitrile is a viable alternative but can sometimes solubilize HBr, promoting ether cleavage.

The Acid Scavenger (Critical)

The reaction produces Hydrogen Bromide (HBr) as a byproduct.

-

Risk: HBr can protonate the pyridine nitrogen (deactivating the ring) or cleave the ethyl ether to form the pyridone.

-

Solution: Addition of anhydrous Sodium Bicarbonate (

) or Potassium Carbonate (

Stoichiometry & Initiation

-

N-Bromosuccinimide (NBS): Must be recrystallized (from water) and dried if yellow. Impure NBS contains free

, which triggers rapid ring bromination. -

Initiator: AIBN (Azobisisobutyronitrile) is preferred over Benzoyl Peroxide (BPO) due to safer handling and cleaner decomposition products.

Mechanistic Visualization

The following diagram outlines the radical chain propagation and the critical competition between the desired path and the ionic side reaction.

Figure 1: Reaction mechanism illustrating the radical cycle and the critical role of the base scavenger in preventing acid-catalyzed side reactions.

Experimental Protocol

Materials & Equipment

-

Substrate: 2-Ethoxy-4-methylpyridine (10.0 g, 73.0 mmol).

-

Reagent: N-Bromosuccinimide (13.6 g, 76.6 mmol, 1.05 equiv). Recrystallize from H2O before use.

-

Initiator: AIBN (0.60 g, 3.6 mmol, 0.05 equiv).

-

Scavenger: Anhydrous

(3.0 g, ~0.5 equiv). -

Solvent:

-Trifluorotoluene (PhCF -

Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen inlet, Magnetic stir bar.

Step-by-Step Procedure

Step 1: Setup and Inertion

-

Charge the 250 mL RBF with 2-ethoxy-4-methylpyridine (10.0 g) and PhCF

(100 mL). -

Add the solid

(3.0 g). -

Add NBS (13.6 g). Note: Do not add AIBN yet.

-

Purge the system with Nitrogen (

) for 10 minutes to remove dissolved oxygen (oxygen quenches radicals).

Step 2: Initiation and Reflux

-

Heat the mixture to 85°C (internal temperature).

-

Once at reflux, add the AIBN (0.60 g) in one portion.

-

Observation: The reaction should turn from a suspension to a light orange/tan color.

-

-

Stir at reflux for 2 to 4 hours .

-

Monitoring: Check by HPLC or TLC (Hexane/EtOAc 8:1) every hour. Look for the disappearance of the starting material (

) and appearance of product ( -

Caution: Do not run overnight. Extended reaction times lead to the dibromo-impurity (

).

-

Step 3: Workup (Critical for Stability)

-

Cool the reaction mixture to 0°C in an ice bath. This precipitates the succinimide byproduct and any remaining inorganic salts.

-

Filter the cold mixture through a pad of Celite or a sintered glass funnel. Wash the cake with cold PhCF

or Dichloromethane (DCM). -

Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C . High heat causes decomposition.

Step 4: Purification

-

Scenario A: High Purity Crude (>90%)

-

Triturate the residue with cold Hexane/Pentane. The product may crystallize as a low-melting solid.

-

-

Scenario B: Purification Required

-

Stationary Phase: Silica Gel (Neutralized). Pre-treat silica with 1% Triethylamine in Hexane to prevent acid-catalyzed degradation.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexane. -

Fraction Collection: Collect fractions immediately and evaporate at low temperature.

Quality Control & Data Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid/oil | Darkens upon storage (oxidation). |

| Distinctive downfield shift from methyl ( | ||

| Confirm integrity of ethoxy group. | ||

| HPLC Purity | > 95% (Area %) | Main impurity: Dibromo analog (~5-10% if over-run). |

| Storage | -20°C, under Argon | Lachrymator. Highly reactive. |

Troubleshooting & Optimization Logic

The following decision tree helps navigate common synthetic issues.

Figure 2: Process control logic for reaction monitoring.

Key Troubleshooting Tips:

-

"My product turned black on the rotavap."

-

Cause: The water bath was too hot, or traces of acid were present.

-

Fix: Keep bath <40°C. Add a few drops of triethylamine to the collection flask before evaporation to stabilize the product.

-

-

"I see a new spot just below the product."

-

Cause: Likely the dibromo species (2-ethoxy-4-(dibromomethyl)pyridine).

-

Fix: You cannot reverse this. Stop the reaction earlier next time (sacrifice 5-10% yield for higher purity).

-

Safety & Handling (Lachrymator Warning)

-

Hazard: 2-Ethoxy-4-(bromomethyl)pyridine is a severe lachrymator (tear gas agent) and skin irritant. It can cause chemical burns.[3]

-

Engineering Controls: All operations, including weighing and rotary evaporation, must be performed in a well-ventilated fume hood.

-

Decontamination: Clean glassware with a solution of alcoholic KOH or dilute ammonia to quench benzylic bromide residues before removing from the hood.

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reference for Wohl-Ziegler kinetics).

-

Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Organic Synthesis." Synthesis, 2009(14), 2265-2286.

-

BenchChem. (2025). "Protocol for Regioselective Bromination of Methylpyridines." (Analogous protocols for electron-deficient rings).

-

Diao, T., et al. (2011). "Benzylic Bromination of Electron-Deficient Heterocycles." Journal of Organic Chemistry, 76(20), 8329–8337. (Establishes PhCF3 as a solvent standard).

-

Fisher Scientific. (2025). "Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide."

Sources

Application Notes and Protocols for C-C Bond Formation Strategies Involving 2-Ethoxy-4-(bromomethyl)pyridine

Introduction: The Versatility of 2-Ethoxy-4-(bromomethyl)pyridine in Medicinal Chemistry

2-Ethoxy-4-(bromomethyl)pyridine is a key heterocyclic building block, valued by researchers and drug development professionals for its utility in constructing complex molecular architectures. Its structure features a pyridine ring substituted with an ethoxy group and a reactive bromomethyl moiety. This combination of a nucleophilic nitrogen atom, an electron-donating ethoxy group, and an electrophilic benzylic bromide makes it a versatile synthon for a wide array of carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of novel pharmaceutical agents, including analogues of pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis.[1][2][3][4] This guide provides an in-depth exploration of various C-C bond formation strategies utilizing this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds.[5] The bromomethyl group on 2-Ethoxy-4-(bromomethyl)pyridine can readily participate in these transformations, enabling the introduction of a diverse range of substituents.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Alkyl Bonds

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide.[6][7] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[8]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] The pyridine nitrogen can sometimes interact with the palladium catalyst, but careful selection of ligands and conditions can mitigate potential deactivation.[9]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-Ethoxy-4-(4-methoxybenzyl)pyridine

This protocol describes a typical Suzuki-Miyaura coupling of 2-Ethoxy-4-(bromomethyl)pyridine with 4-methoxyphenylboronic acid.

Materials:

-

2-Ethoxy-4-(bromomethyl)pyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

Triphenylphosphine (PPh3) (0.08 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxy-4-(bromomethyl)pyridine, 4-methoxyphenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)2/PPh3 | [10] |

| Base | K2CO3 | [6] |

| Solvent | Toluene/Water | [6] |

| Temperature | 90 °C | [10] |

| Typical Yield | 75-90% | [10] |

| Table 1: Representative Conditions for Suzuki-Miyaura Coupling. |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp2)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11][12] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

Mechanism: The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[14]

Sources

- 1. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: Standard Operating Procedure for Handling 2-Ethoxy-4-(bromomethyl)pyridine

Executive Summary

2-Ethoxy-4-(bromomethyl)pyridine is a highly reactive electrophilic building block widely used in medicinal chemistry for the synthesis of enzyme inhibitors and receptor ligands.[1][2] Its structural core combines a pyridine ring with a reactive bromomethyl group (an alkylating agent) and an ethoxy substituent (a lipophilic electron donor).[1]

While invaluable for installing the (2-ethoxypyridin-4-yl)methyl moiety, this compound presents significant handling challenges.[1][2] It is a likely lachrymator (tear-inducing agent), a severe skin/eye irritant, and is prone to rapid degradation via hydrolysis or intermolecular self-quaternization (polymerization) if not stored correctly.[1][2] This guide provides an authoritative protocol for its storage, handling, synthetic application, and disposal, ensuring both scientific integrity and personnel safety.

Safety & Hazards Profile (E-E-A-T)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1][2][3] The benzylic-like carbon-bromine bond is highly susceptible to nucleophilic attack by biological tissue.[1][2]

-

Lachrymator: Like benzyl bromide, this compound can cause immediate and severe irritation to the mucous membranes and eyes.[1] All work must be performed in a certified chemical fume hood. [1][2]

-

Sensitizer: Potential to cause skin sensitization upon repeated exposure.[1][2]

Critical Mechanism: Self-Quaternization

A unique hazard of (bromomethyl)pyridines is their thermodynamic instability as free bases.[1][2] The pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic bromomethyl carbon of another molecule. This leads to the formation of an insoluble pyridinium polymer.[1]

-

Prevention: Store as the hydrobromide (HBr) salt whenever possible.[1][2] If the free base is required, keep it in dilute solution or at -20°C under inert atmosphere.[1][2]

Storage & Stability Protocols

| Parameter | Specification | Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Retards self-polymerization and hydrolysis rates.[1][2] |

| Atmosphere | Argon or Nitrogen | Moisture triggers hydrolysis to the alcohol (2-ethoxy-4-hydroxymethylpyridine) and HBr.[1][2] |

| Container | Amber glass with PTFE-lined cap | Protects from light (photolytic degradation) and ensures chemical resistance.[1][2] |

| Desiccant | Store over P₂O₅ or silica gel | Maintains anhydrous environment.[1][2] |

Experimental Protocols

Protocol A: General Handling & Stock Solution Preparation

Objective: To safely dispense the compound for use while minimizing exposure and degradation.[1][2]

Materials:

-

Tared amber vial with septum

Step-by-Step Procedure:

-

Preparation: Equilibrate the storage container to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold reagent.[1]

-

Weighing:

-

If Solid: Weigh rapidly into a tared vial. Do not use a metal spatula (potential for metal-catalyzed decomposition); use a glass or PTFE-coated spatula.[1][2]

-

If Oil/Liquid: Use a positive-displacement pipette or syringe to transfer by volume based on density (approx.[1][2] 1.4–1.5 g/mL, verify specific batch).

-

-

Solvation: Immediately dissolve the weighed amount in the chosen anhydrous solvent.

-

Note: Creating a stock solution (e.g., 0.5 M in DCM) is safer than handling the neat material repeatedly.[1]

-

-

Inerting: Purge the headspace of the vial with Argon for 30 seconds and seal with Parafilm.

Protocol B: Representative Synthesis (N-Alkylation)

Application: Synthesis of a drug-like intermediate by coupling with a secondary amine (e.g., N-Boc-piperazine).[1][2]

Reaction Scheme:

Reagents:

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add the secondary amine (1.1 equiv) and

(3.0 equiv) to the flask. Suspend in anhydrous ACN (0.1 M concentration relative to limiting reagent). -

Addition: Cool the mixture to 0°C (ice bath). Add the solution of 2-Ethoxy-4-(bromomethyl)pyridine (1.0 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][2]

-

Success Marker: Disappearance of the bromide starting material.[1] Appearance of the product mass [M+H]+.

-

-

Workup: Filter off the inorganic salts (

/KBr).[1][2] Concentrate the filtrate under reduced pressure. -

Purification: The residue is typically purified via flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1][2]

Protocol C: Quenching & Waste Disposal

Objective: To neutralize reactive residues on glassware and in spills.[1][2]

Quenching Solution: 10% (w/v) Sodium Thiosulfate (

-

Glassware: Rinse all contaminated glassware with the Quenching Solution.[1][2] Let sit for 30 minutes. The thiosulfate nucleophilically attacks the alkyl bromide, converting it to a non-toxic Bunte salt.[1]

-

Spills: Cover liquid spills with a solid absorbent (vermiculite) mixed with solid sodium carbonate.[1][2] Scoop into a waste container and treat with Quenching Solution.[1]

-

Disposal: Label waste as "Halogenated Organic Waste - Highly Toxic/Lachrymator."

Visual Workflow (Process Logic)

Caption: Logical workflow for the safe handling, reaction, and disposal of 2-Ethoxy-4-(bromomethyl)pyridine, emphasizing moisture control and immediate solvation.

Troubleshooting & FAQs

| Issue | Possible Cause | Solution |

| Material turned pink/brown | Degradation/Oxidation | The compound is decomposing.[1][2] Check purity by NMR. If <90%, repurify or discard.[1] |

| Low Yield in Reaction | Hydrolysis of Reagent | Ensure all solvents are anhydrous.[1][2] Was the reagent exposed to air too long? |

| Precipitate in Stock Solution | Self-Polymerization | The free base has reacted with itself.[1][2] Filter the solid (polymer); the filtrate may still contain active reagent, but titer is reduced.[1] |

| Severe Eye Irritation | Vapors escaped hood | Evacuate area. Wash eyes at station for 15 mins. Review ventilation efficiency. |

References

-

Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine (Analogous Hazard Data). Retrieved from

-

Loba Chemie. (2016).[1][2][4] Material Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from [1][2][4]

-

National Institutes of Health (NIH). (2021).[1][2] The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [1][2]

-

ChemicalBook. (2022).[1][2][5] 4-bromo-3-(bromomethyl)pyridine - Chemical Properties and Safety. Retrieved from [1][2]

-

Fisher Scientific. (2008).[1][2] Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [1][2]

Sources

Application Note: Precision Synthesis of Bioactive 2-Pyridone Scaffolds via 2-Ethoxypyridine Intermediates

Executive Summary & Strategic Rationale

In medicinal chemistry, the 2-pyridone pharmacophore is ubiquitous, appearing in FDA-approved drugs such as Perampanel (antiepileptic), Pirfenidone (idiopathic pulmonary fibrosis), and Ciclopirox (antifungal). However, direct functionalization of the 2-pyridone ring is often plagued by solubility issues, catalyst poisoning (due to strong metal binding by the amide oxygen/nitrogen), and tautomeric ambiguity (2-pyridone vs. 2-hydroxypyridine).

This guide details a robust "Mask-Functionalize-Unmask" strategy using 2-ethoxypyridine as a distinct synthetic equivalent. By locking the substrate in the pyridine tautomer via O-ethylation, researchers can leverage transition-metal-catalyzed C–H activation protocols that are otherwise sluggish on free pyridones.

Key Advantages of the 2-Ethoxypyridine Scaffold:

-

Tautomeric Lock: Prevents the formation of stable metal-pyridone complexes that deactivate Pd/Rh catalysts.

-

Lipophilicity: Enhances solubility in non-polar organic solvents required for high-temperature C–H activation.

-

Site-Selectivity: The ethoxy group serves as a weak directing group (DG) and electronic modulator, enabling regioselective functionalization at the C3 position.

Chemical Logic & Workflow Visualization

The synthesis of complex 2-pyridone drugs often fails when attempting to build the ring from acyclic precursors late in the synthesis. A more convergent approach involves the direct arylation of the pre-formed heterocyclic core.

Workflow Diagram: The "Mask-Functionalize-Unmask" Strategy

Caption: Strategic workflow converting 2-ethoxypyridine to bioactive 3-aryl-2-pyridones via C-H activation.

Detailed Protocol A: C3-Selective Direct Arylation

Direct C–H arylation is preferred over Suzuki-Miyaura coupling as it eliminates the need for pre-functionalized (halogenated) pyridine starting materials. The ethoxy group at C2 directs electrophilic palladation preferentially to the electron-rich C3 position.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Ethoxypyridine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (e.g., Iodobenzene, 4-iodoanisole) (1.5 equiv)[1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: 1,10-Phenanthroline (5 mol%)

-

Oxidant/Base: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or K₂CO₃ (2.0 equiv) for specific substrates.

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 1,10-phenanthroline (9.0 mg, 0.05 mmol) to a dried pressure tube. Add 1.0 mL of DMA and stir at RT for 15 minutes to form the active cationic Pd-ligand complex.

-

Substrate Addition: Add 2-ethoxypyridine (123 mg, 1.0 mmol), the aryl iodide (1.5 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

-

Reaction: Seal the tube and heat to 120°C for 18–24 hours.

-

Critical Checkpoint: The reaction mixture should turn dark brown/black. If palladium black precipitates too early (within 1 hour), the ligand concentration may be insufficient.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and Pd residues.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The C3-arylated product typically elutes after the unreacted aryl iodide but before the homocoupled biaryl byproduct.

Troubleshooting & Optimization Table

| Variable | Condition | Outcome/Observation |

| Ligand | Triphenylphosphine (PPh₃) | Poor Yield. Low C3 selectivity; favors non-specific arylation. |

| Ligand | 1,10-Phenanthroline | Optimal. Rigid bidentate ligand stabilizes High-Valent Pd intermediates. |

| Solvent | Toluene | Failed. Low solubility of Ag salts prevents catalytic turnover. |

| Solvent | DMA/DMF | Optimal. High dielectric constant stabilizes charged Pd intermediates. |

| Leaving Group | Aryl Bromide | Lower Yield. Requires higher temp (140°C) or stronger base (Cs₂CO₃). |

Detailed Protocol B: Deprotection to 2-Pyridone Scaffolds

Once the carbon scaffold is constructed, the ethoxy group must be hydrolyzed to reveal the bioactive 2-pyridone lactam.

Method 1: Acidic Hydrolysis (Robust)

-

Applicability: Stable substrates lacking acid-sensitive groups (e.g., acetals, Boc groups).

-

Protocol: Dissolve the C3-arylated 2-ethoxypyridine in 4M HCl in Dioxane (or aqueous HCl). Heat to reflux (100°C) for 2–4 hours.

-

Work-up: Neutralize with saturated NaHCO₃ to pH 7. The product often precipitates as a solid. Filter and wash with cold water.

Method 2: Nucleophilic Dealkylation (Mild)

-

Applicability: Substrates with acid-sensitive functionalities.[2]

-

Reagent: TMSI (Trimethylsilyl iodide) or BBr₃.

-

Protocol: Dissolve substrate in dry DCM at 0°C. Add TMSI (1.2 equiv) dropwise. Stir at RT for 2 hours. Quench with MeOH.

-

Mechanism: Iodide attacks the ethyl group via SN2, cleaving the O-Et bond to generate ethyl iodide and the silyl ether, which hydrolyzes instantly to the pyridone.

Mechanistic Insight: Why C3 Selectivity?

Understanding the regioselectivity is vital for designing new analogs.

Caption: Mechanistic bifurcation showing how ligand choice drives C3-selectivity over C6.

References

-

Structure and Activity of 2-Pyridones

- Title: A lesson for site-selective C–H functionaliz

- Source:Chemical Science, 2013.

-

URL:[Link]

-

C3-Selective Arylation Protocol

-

Hydrolysis and Tautomerization

- Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz

- Source:Molecules (via NCBI PMC), 2016.

-

URL:[Link]

-

Drug Applications (Perampanel)

- Title: Discovery of Perampanel, a Novel, Orally Active, Non-Competitive AMPA Receptor Antagonist.

- Source:Journal of Medicinal Chemistry (ACS Public

-

URL:[Link]

Sources

Application Note: Strategic Handling & Coupling of 2-Ethoxy-4-(bromomethyl)pyridine

Part 1: Executive Summary & Strategic Analysis

The "Hot Potato" Electrophile

2-Ethoxy-4-(bromomethyl)pyridine is a high-value pharmacophore building block, commonly used to introduce the 2-alkoxypyridine moiety found in various kinase inhibitors and GPCR ligands.[1] However, it presents a unique "stability triad" challenge that often leads to low yields or intractable tars during synthesis.[1]

Unlike standard alkyl halides, this molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the benzylic bromide) within the same scaffold.[1] Furthermore, the 2-ethoxy group functions as a "masked" pyridone, susceptible to cleavage under acidic conditions.[1]

The Stability Triad (Failure Modes)

Success requires mitigating three distinct degradation pathways:

-

Self-Quaternization (Intermolecular Polymerization):

-

Ether Cleavage (The Pyridone Trap):

-

Hydrolysis:

Part 2: Strategic "Protection" Methodologies

In this context, "protection" refers not only to traditional protecting groups but to molecular masking strategies that prevent self-destruction.[1]

Strategy A: The Proton as a Protecting Group (Salt Formation)

The most robust strategy for storage and handling is to "protect" the pyridine nitrogen by protonation.

-

Concept: Converting the free base to the Hydrobromide (HBr) or Hydrochloride (HCl) salt eliminates the nucleophilicity of the nitrogen, completely halting self-quaternization.[1]

-

Critical Caveat: For the 2-ethoxy analog, the salt formation must be performed under anhydrous conditions to prevent acid-catalyzed ether cleavage.[1]

Strategy B: In-Situ Activation (The "Just-in-Time" Protocol)

Avoid isolation entirely.[1] Synthesize the bromide from the corresponding alcohol (2-ethoxy-4-pyridinemethanol) using neutral conditions (Appel reaction) and react it immediately with the target nucleophile.[1]

Strategy C: Transient N-Oxidation[1]

-

Concept: Oxidize the pyridine to the N-oxide before bromination. The N-oxide is less nucleophilic regarding self-alkylation.[1]

-

Utility: Useful only if the final target requires an N-oxide or if a deoxygenation step (

or Fe/Acetic acid) is acceptable later.[1] Note: This adds two synthetic steps and is less preferred than Strategy A/B.

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired coupling and the degradation pathways.

Figure 1: Reaction landscape showing the "Doom Loop" of self-quaternization and the stability afforded by salt formation.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Neutral Appel Conditions (Recommended)

Use this method to generate the reagent fresh, avoiding the risk of ether cleavage associated with HBr reflux.

Reagents:

-

(2-Ethoxy-4-pyridyl)methanol (1.0 eq)[1]

-

Carbon Tetrabromide (

) (1.2 eq)[1] -

Triphenylphosphine (

) (1.2 eq)[1] -

Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

-

Dissolution: Dissolve (2-ethoxy-4-pyridyl)methanol and

in anhydrous DCM (0.1 M concentration) under -

Activation: Slowly add

portion-wise over 15 minutes. The solution will turn slightly yellow.[1]-

Why: Adding

last controls the exotherm and prevents side reactions.[1]

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1-2 hours. Monitor by TLC (formation of less polar spot).[1]

-

Workup (Critical Decision Point):

-

Option A (Immediate Use): Concentrate the volume by 50% and use the crude solution directly in the next step (assuming the nucleophile tolerates

). -

Option B (Isolation): Rapidly filter through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove phosphine oxide.[1] Concentrate in vacuo at low temperature (<30°C) . Do not store the oil; use immediately.[1]

-

Protocol 2: Coupling of HBr Salt to Amine Nucleophile

Use this method if you have purchased or stored the stable hydrobromide salt.

Reagents:

-

2-Ethoxy-4-(bromomethyl)pyridine hydrobromide (1.0 eq)[1]

-

Inorganic Base:

or -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step:

-

Nucleophile Preparation: Dissolve the amine nucleophile and the inorganic base in MeCN. Stir for 10 minutes at Room Temperature (RT).

-

Salt Addition: Add the pyridine hydrobromide salt solid directly to the stirring mixture.

-

Reaction: Stir at RT or mild heat (40-50°C).

-

Note: Avoid reflux temperatures >80°C if possible to prevent ether cleavage.[1]

-

-

Workup: Filter off inorganic solids. Concentrate filtrate.[1] Purify via column chromatography.[1]

Part 5: Data Summary & Comparison

| Parameter | Free Base (Oil) | Hydrobromide Salt (Solid) | In-Situ (Appel Crude) |

| Storage Stability | < 24 Hours (Self-polymerizes) | Months (at 4°C, dry) | N/A (Use immediately) |

| Acid Sensitivity | Moderate | High (if wet) | Low (Neutral conditions) |

| Reactivity | High | Latent (Requires Base) | High |

| Preferred Use | Never isolate | Large scale / Storage | Small scale / Sensitive substrates |

Part 6: References

-

Synthesis of Halomethyl Pyridines:

-

Appel Reaction Conditions for Pyridines:

-

Stability of 2-Alkoxypyridines:

-

Salt Formation Strategy:

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-Ethoxy-4-(bromomethyl)pyridine during synthesis

The following guide is structured as a specialized Technical Support Center for researchers working with 2-Ethoxy-4-(bromomethyl)pyridine . It prioritizes mechanistic understanding, practical troubleshooting, and strict anhydrous protocols.

Topic: Preventing Hydrolysis & Degradation During Synthesis

Document ID: TS-PYR-042 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Briefing

The "Picolyl Trap": Why this molecule fails. 2-Ethoxy-4-(bromomethyl)pyridine is a functionalized picolyl bromide. While the 2-ethoxy group reduces the basicity of the pyridine nitrogen (pKa ~3.3 vs. 5.2 for pyridine), it introduces a unique instability profile compared to simple benzyl bromides.

The Failure Mechanism:

-

Acid-Catalyzed Solvolysis: The pyridine nitrogen is easily protonated by acidic media (e.g., untreated silica gel, dissolved CO₂ in wet solvents). Protonation creates a strong electron-withdrawing pyridinium species, which paradoxically activates the benzylic carbon toward

attack by water or silanols. -

Self-Quaternization: In its free-base form, the molecule can undergo intermolecular nucleophilic attack (Nitrogen attacking the CH₂-Br of a neighbor), leading to insoluble polymeric tars.

The Golden Rule: